Allantoin-13C2,15N4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

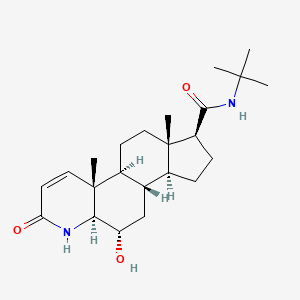

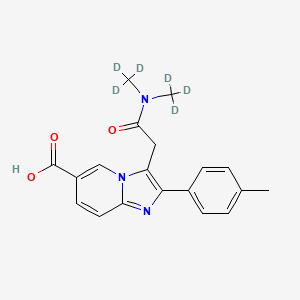

Allantoin-13C2,15N4 is a stable isotope-labeled form of allantoin . It is a skin conditioning agent that promotes healthy skin and stimulates new and healthy tissue growth . It is also a vulnerary, acting as a debriding agent .

Molecular Structure Analysis

The molecular formula of this compound is C213C2H615N4O3 . It has a molecular weight of 164.07 .Chemical Reactions Analysis

There is limited information available on the chemical reactions involving this compound .Physical and Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 164.07 and a molecular formula of C213C2H615N4O3 .Applications De Recherche Scientifique

Plant Physiology and Stress Tolerance : Allantoin has been identified as a nitrogenous compound that contributes to nitrogen recycling in plants. It has been shown to increase the stress tolerance of Arabidopsis seedlings to NaCl stress and regulate the expression of oxidative stress response genes. This suggests a potential role in protecting plants from abiotic stress conditions like salinity and oxidative stress (Irani & Todd, 2018).

Synthesis and Labeling : Research has been conducted on the synthesis of highly pure 14C-labelled allantoin and its analysis. The integrity of the label in allantoin is critical for its use in scientific studies. This research is significant in the context of labeling and tracing allantoin for various biochemical applications (Patching, 2009).

Pharmacological Applications : Allantoin has demonstrated analgesic activity similar to aspirin without addiction phenomenon, which could make it a promising analgesic drug (Wang & Wang, 2018). Moreover, allantoin is traditionally used in the treatment of skin ulcers and hypertrophic scars. Research on liposome-like formulations containing allantoin indicates its potential for improved skin hydration and dermal delivery (Manca et al., 2016).

Biochemical Studies : Allantoin's effects on thermal stability and aggregation of proteins such as ribonuclease, bovine serum albumin, and lysozyme have been studied, offering insights into its biochemical interactions and potential applications in protein stability and aggregation research (Arakawa & Maluf, 2018).

Environmental and Agricultural Studies : Allantoin increases cadmium tolerance in Arabidopsis via activation of antioxidant mechanisms, suggesting its role in environmental stress management in plants (Nourimand & Todd, 2016).

Bioanalysis and Clinical Applications : Quantitative determination of allantoin in human urine has been developed, which is crucial for studies in human biochemistry and clinical research (Berthemy et al., 1999).

Safety and Hazards

Mécanisme D'action

Target of Action

Allantoin-13C2,15N4, a labeled form of Allantoin, primarily targets the Imidazoline Receptor . This receptor plays a crucial role in various physiological processes, including pain modulation, insulin secretion, and cardiovascular regulation . This compound is also an Endogenous Metabolite , meaning it is naturally produced within the body .

Mode of Action

It is known to promote healthy skin and stimulate new and healthy tissue growth . This suggests that this compound interacts with its targets to promote cell proliferation and tissue regeneration .

Biochemical Pathways

This compound is an intermediate product of the purine catabolic pathway, which helps in nitrogen mobilization . It is involved in increasing stress tolerance in plants, where higher allantoin biosynthesis and accumulation correlate with increased tolerance to various abiotic stresses . This compound activates the abscisic acid (ABA) biosynthetic genes, which in turn activate downstream stress-related genes .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of this compound’s action include promoting healthy skin and stimulating new and healthy tissue growth . It also plays a role in cognitive function and hippocampal neurogenesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in plants, allantoin has emerged as a molecule involved in increasing tolerance to various abiotic stresses such as drought, salt, cold, heavy metals, and irradiance . The accumulation of allantoin in response to these stresses endows it as a stress modulator .

Analyse Biochimique

Biochemical Properties

Allantoin-13C2,15N4 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Allantoin is a skin conditioning agent that promotes healthy skin, stimulates new and healthy tissue growth .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . Allantoin functions as a signaling molecule to stimulate stress-responsive genes and ROS (reactive oxygen species) scavenging enzymes (antioxidant) .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, including interactions with enzymes or cofactors . It also has effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

(2,5-dioxo-(213C,1,3-15N2)1,3-diazolidin-4-yl)(13C)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O3/c5-3(10)6-1-2(9)8-4(11)7-1/h1H,(H3,5,6,10)(H2,7,8,9,11)/i3+1,4+1,5+1,6+1,7+1,8+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJWUDADGALRAB-LSYAIDEBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=O)NC(=O)N1)NC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1(C(=O)[15NH][13C](=O)[15NH]1)[15NH][13C](=O)[15NH2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Dihydropyrano[2,3-c]pyrazole-3,6-dione](/img/structure/B564429.png)

![Imidazo[1,2-a]pyridin-7-ol](/img/structure/B564439.png)

![2-{[(2Z)-2-{[(1-Amino-2-methyl-1-oxopropan-2-yl)oxy]imino}-2-(2-amino-1,3-thiazol-4-yl)acetyl]amino}-3-(sulfoamino)butanoic acid](/img/structure/B564442.png)